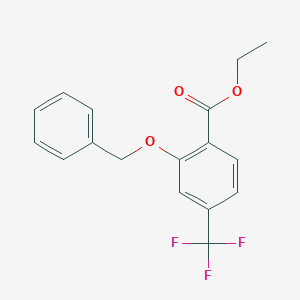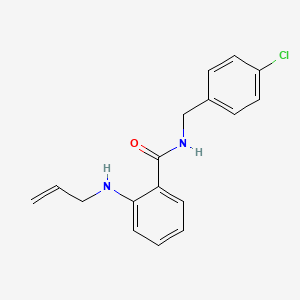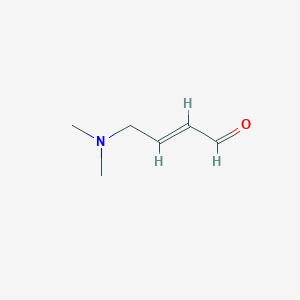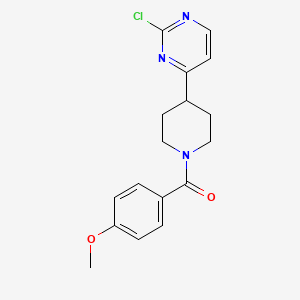
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the trifluoromethyl group can influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(benzyloxy)-3,5-bis(trifluoromethyl)benzoate: Similar structure but with an additional trifluoromethyl group.
Ethyl 2-(benzyloxy)-4-(methyl)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(benzyloxy)-4-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl 2-(benzyloxy)-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where fluorine-containing compounds are desired for their enhanced stability and bioactivity.
Eigenschaften
Molekularformel |
C17H15F3O3 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
ethyl 2-phenylmethoxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C17H15F3O3/c1-2-22-16(21)14-9-8-13(17(18,19)20)10-15(14)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
YPQIPSQHDGSONK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)

![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)

![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)






![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)

![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
